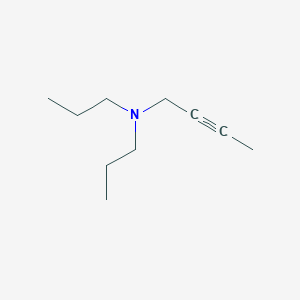

n,n-Dipropylbut-2-yn-1-amine

Description

Contextualization within Propargylamine (B41283) Chemistry

To appreciate the role of n,n-Dipropylbut-2-yn-1-amine, one must first understand the chemical family to which it belongs: the propargylamines. These molecules are defined by the presence of an amino group attached to a propargyl group (a three-carbon unit containing a carbon-carbon triple bond).

The utility of propargylamines is rooted in the distinct properties of their two constituent functional groups: the alkyne and the amine.

Alkyne Group: Alkynes are hydrocarbons containing at least one carbon-carbon triple bond. This triple bond, composed of one sigma (σ) bond and two pi (π) bonds, renders the molecule "unsaturated" and imparts significant reactivity. The linear geometry of the sp-hybridized carbons in the alkyne function provides a rigid structural element within a molecule. The π bonds can readily participate in a wide array of addition reactions, and the terminal hydrogen of a terminal alkyne (though not present in the but-2-yn-1-amine (B3052429) core) is acidic, allowing for the formation of acetylide anions, which are powerful nucleophiles.

Amine Group: Amines are organic derivatives of ammonia (B1221849) where one or more hydrogen atoms are replaced by organic substituents. researchgate.net The nitrogen atom in an amine has a lone pair of electrons, making it both basic and nucleophilic. Amines are classified as primary (RNH₂), secondary (R₂NH), or tertiary (R₃N) based on the number of organic groups attached to the nitrogen. researchgate.net As a tertiary amine, this compound's nitrogen is a nucleophilic center but lacks the protons necessary to act as a hydrogen bond donor. The amine functional group is a cornerstone of many biologically active molecules, including a vast number of pharmaceuticals. pensoft.net

The combination of the reactive alkyne and the nucleophilic amine within a single molecule makes propargylamines exceptionally versatile building blocks in organic synthesis. pensoft.net They are crucial intermediates in the construction of a wide variety of nitrogen-containing compounds, including many heterocyclic structures like pyrroles and oxazoles, which are prevalent in medicinal chemistry. pensoft.net Propargylamines are particularly valued for their role in multicomponent reactions, where their dual functionality allows for the rapid assembly of complex molecular architectures from simple precursors. rsc.org

Significance of Alkyne and Amine Functional Groups in Organic Chemistry

Historical Perspective on the Synthesis and Utility of this compound and Related Structures

The synthesis of propargylamines has evolved significantly over the decades, moving from classical methods to highly efficient, catalyzed reactions.

Historically, simple propargylamines were synthesized via straightforward nucleophilic substitution, where an amine displaces a halide from a propargyl halide. More versatile and powerful methods have since become standard, most notably the Mannich reaction and its variants. The classical Mannich reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. A related and highly significant method for propargylamine synthesis is the three-component coupling of an aldehyde, an alkyne, and an amine, widely known as the A³ coupling reaction. researchgate.net

The A³ coupling, which has roots in reports from the mid-20th century, has become a cornerstone of propargylamine synthesis due to its high atom economy and operational simplicity. Current time information in Bangalore, IN. The general mechanism involves the in situ formation of an iminium ion from the reaction of the aldehyde and amine. Simultaneously, a metal catalyst, typically based on copper, gold, or silver, activates the terminal alkyne to form a metal acetylide. researchgate.net This acetylide then acts as the nucleophile, attacking the iminium ion to generate the propargylamine product. researchgate.net This methodology allows for the creation of a diverse library of propargylamines from readily available starting materials.

Scope and Research Significance of this compound in Contemporary Chemical Sciences

The value of this compound is not merely as a textbook example of a chemical class, but as an active participant in modern chemical research. Its utility is demonstrated in its use as a precursor for the synthesis of complex molecules with potential therapeutic applications.

Recent research highlights this significance. In a 2025 study, a derivative of this compound was synthesized and investigated for its biological activity. rsc.orgrsc.org Specifically, the compound 4-(benzo[d]dioxol-5-yloxy)-N,N-dipropylbut-2-yn-1-amine was prepared via a copper-catalyzed Mannich reaction. rsc.org This work aimed to generate novel antagonists for the cysteinyl leukotriene receptor (CysLT2), a target implicated in inflammatory conditions like asthma and allergic rhinitis. rsc.org

The synthesis involved reacting 5-(prop-2-yn-1-yloxy)benzo[d]dioxole with paraformaldehyde and dipropylamine (B117675), the parent secondary amine of the title compound, to yield the target molecule. This demonstrates how the core structure of this compound can be incorporated into a more complex pharmacophore designed to interact with a specific biological target. The successful synthesis and subsequent biological evaluation of this derivative underscore the continuing relevance of fundamental building blocks like this compound in the quest for new medicines. pensoft.netrsc.org

Data Tables

Chemical Properties of this compound

| Property | Value |

| CAS Number | 6323-71-3 |

| Molecular Formula | C₁₀H₁₉N |

| Molecular Weight | 153.27 g/mol |

| IUPAC Name | This compound |

Note: Physical properties like boiling point and density are not consistently reported across publicly available, non-commercial databases.

Selected Research Findings on a this compound Derivative

| Derivative Synthesized | Synthetic Method | Yield | Investigated Application | Reference |

| 4-(benzo[d]dioxol-5-yloxy)-N,N-dipropylbut-2-yn-1-amine | Mannich Reaction | 72% | CysLT2 Receptor Antagonist | pensoft.net |

Structure

3D Structure

Properties

CAS No. |

6323-71-3 |

|---|---|

Molecular Formula |

C10H19N |

Molecular Weight |

153.26 g/mol |

IUPAC Name |

N,N-dipropylbut-2-yn-1-amine |

InChI |

InChI=1S/C10H19N/c1-4-7-10-11(8-5-2)9-6-3/h5-6,8-10H2,1-3H3 |

InChI Key |

VUMNMLUJBJUQKY-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CCC)CC#CC |

Origin of Product |

United States |

Synthetic Methodologies for N,n Dipropylbut 2 Yn 1 Amine and Its Derivatives

Direct Synthesis of n,n-Dipropylbut-2-yn-1-amine

Direct synthesis methods provide straightforward routes to this compound by combining two primary reactants.

A traditional and fundamental method for synthesizing this compound involves the alkylation of dipropylamine (B117675) with a butynyl halide. This nucleophilic substitution reaction is a common strategy for forming carbon-nitrogen bonds. smolecule.com The reaction typically proceeds by reacting a butynyl halide, such as 1-bromo-2-butyne (B41608) or 1-chloro-2-butyne, with dipropylamine. The nitrogen atom of the secondary amine acts as a nucleophile, displacing the halide from the butynyl substrate to form the desired tertiary propargylamine (B41283).

The general reaction is as follows:

CH3-C≡C-CH2-X + HN(CH2CH2CH3)2 → CH3-C≡C-CH2-N(CH2CH2CH3)2 + HX

Where X represents a halogen (Cl, Br, I).

This method is a foundational technique in the synthesis of propargylamines. researchgate.netwikipedia.org

Reductive amination offers an alternative pathway for the synthesis of this compound. This process involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. smolecule.commasterorganicchemistry.com In this specific case, propanal would react with dipropylamine to form an enamine or iminium ion intermediate, which is then reduced in situ to yield the final product.

A key advantage of reductive amination is its ability to avoid the multiple alkylations that can sometimes occur with alkyl halide-based methods. masterorganicchemistry.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are capable of selectively reducing the iminium ion in the presence of the initial carbonyl compound. masterorganicchemistry.comorganicchemistrytutor.com The versatility of this method allows for the synthesis of a wide array of substituted amines. masterorganicchemistry.com

Alkylation Approaches from Butynyl Halides and Dipropylamine

Multicomponent Reaction Paradigms in Propargylamine Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, are highly efficient and atom-economical. nih.govlibretexts.org They have become a cornerstone in the synthesis of diverse molecular scaffolds, including propargylamines.

The A3 coupling reaction is a powerful one-pot, three-component reaction that combines an aldehyde, a terminal alkyne, and an amine to produce a propargylamine. libretexts.orgresearchgate.net This method is widely utilized for its efficiency and the mild conditions under which it can be performed. libretexts.org The synthesis of but-2-yn-1-amine (B3052429) derivatives through this approach would involve the coupling of an appropriate aldehyde, a terminal alkyne, and a secondary amine like dipropylamine.

The generally accepted mechanism for the A3 coupling involves the formation of a metal acetylide from the terminal alkyne and a metal catalyst, often a copper(I) salt. libretexts.org Concurrently, the aldehyde and amine condense to form an iminium ion intermediate. The nucleophilic metal acetylide then attacks the electrophilic iminium ion, yielding the propargylamine product. nih.govlibretexts.org

Table 1: Examples of A3 Coupling Reactions for Propargylamine Synthesis

| Aldehyde | Alkyne | Amine | Catalyst | Yield | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | Phenylacetylene (B144264) | Piperidine | Zinc catalyst | Not specified | |

| Various | Various | Various | Dicopper(I) complex | >90% | smolecule.com |

The A3 coupling reaction offers significant flexibility in the synthesis of a diverse library of propargylamine derivatives by varying the aldehyde, alkyne, and amine components. libretexts.org

The Mannich reaction is another classic three-component condensation reaction that involves an active hydrogen-containing compound (like a terminal alkyne), an aldehyde (often formaldehyde), and a primary or secondary amine. wikipedia.orgorganic-chemistry.org This reaction is instrumental in the synthesis of β-amino carbonyl compounds, known as Mannich bases. wikipedia.org In the context of propargylamine synthesis, a terminal alkyne serves as the acidic component.

The mechanism starts with the formation of an iminium ion from the amine and aldehyde. wikipedia.org The terminal alkyne, activated by a catalyst (often a copper salt like CuI), then acts as a nucleophile, attacking the iminium ion to form the propargylamine. pensoft.netresearchgate.net

Recent research has demonstrated the synthesis of various 4-(benzo[d] smolecule.comnii.ac.jpdioxol-5-yloxy)-N,N-2-yn-1-amine derivatives using a copper-catalyzed Mannich reaction with yields ranging from 65-79%. pensoft.net

Table 2: Mannich Reaction for the Synthesis of Propargylamine Derivatives

| Alkyne | Aldehyde | Amine | Catalyst | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 5-(prop-2-yn-1-yloxy)benzo[d] smolecule.comnii.ac.jpdioxole | Formaldehyde (B43269) | Various secondary amines | CuI | DMSO | 65-79% | pensoft.net |

A3 Coupling Reactions (Aldehyde-Alkyne-Amine) for But-2-yn-1-amine Derivatives

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective transformations. Various catalytic systems have been developed to facilitate the synthesis of this compound and its analogs.

Transition metal catalysts are frequently employed in A3 and Mannich reactions. Copper salts, such as CuI, CuBr, and copper nanoparticles, are particularly common due to their low cost and high efficiency. libretexts.orgresearchgate.netpensoft.net Other metals like zinc, ruthenium, and silver have also been utilized in A3 coupling reactions. smolecule.com For instance, a dicopper(I) complex has been shown to be highly effective in A3 couplings, providing yields over 90% with low catalyst loading. smolecule.com

In the realm of reductive amination, iron-based catalysts have emerged as a sustainable alternative to noble metals for the synthesis of primary amines from ketones and aldehydes using ammonia (B1221849). d-nb.info While this specific example focuses on primary amines, the development of earth-abundant metal catalysts is a significant trend in the broader field of amine synthesis.

The choice of catalyst can significantly influence the reaction's yield, selectivity, and substrate scope. Research continues to focus on developing more active, robust, and reusable catalysts for these important transformations.

Copper-Catalyzed Methodologies

Copper-catalyzed reactions are a cornerstone in the synthesis of propargylamines. The A³ coupling reaction, often catalyzed by copper, involves the condensation of an aldehyde, a terminal alkyne, and a secondary amine. smolecule.comwikipedia.orgresearchgate.net This reaction proceeds through the in-situ formation of an iminium ion from the aldehyde and amine, which is then attacked by a copper acetylide intermediate formed from the terminal alkyne and the copper catalyst. smolecule.comwikipedia.org

Various copper catalysts have been effectively employed. Copper(I) iodide (CuI) is a commonly used catalyst, often in solvents like dimethyl sulfoxide (B87167) (DMSO) or even under solvent-free conditions. researchgate.netrsc.org For instance, the condensation of terminal alkynes with aqueous formaldehyde and secondary amines using CuI in DMSO at room temperature has been shown to produce tertiary propargylamines in high to almost quantitative yields. researchgate.net Dicopper(I) complexes have also demonstrated high efficiency, achieving yields greater than 90% with very low catalyst loading. smolecule.com

Copper(II) sources like Cu(acac)₂ can also be used. acs.org An efficient method for synthesizing N,N-dimethylpropargylamines involves the Cu(II)-catalyzed oxidative alkynylation of trimethylamine (B31210) N-oxides with alkynes. acs.org This reaction proceeds without an external oxidant and tolerates various functional groups. acs.org Furthermore, heterogeneous copper catalysts, such as a copper-functionalized metal-organic framework (MIL-101(Cr)), have been developed for A³ coupling reactions, offering advantages like high yields, low catalyst loading, and catalyst reusability under solvent-free conditions. scilit.com

The A³ coupling reaction can also be part of a tandem process. For example, a copper-catalyzed tandem A³ coupling–isomerization–hydrolysis reaction of aryl aldehydes and terminal alkynes can lead to the formation of chalcones. rsc.org

Table 1: Examples of Copper-Catalyzed Propargylamine Synthesis

| Catalyst | Reactants | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| CuI | Terminal alkyne, aqueous formaldehyde, secondary amine | DMSO | Room Temperature | High to quantitative | researchgate.net |

| [(pip)Cu₂] | Aldehyde, alkyne, dipropylamine | Not specified | 0.4 mol% catalyst | >90% | smolecule.com |

| Cu(acac)₂ | Phenylacetylene, trimethylamine N-oxide dihydrate | DME | 110 °C, N₂ atmosphere | Moderate to excellent | acs.org |

| CuI | ortho-Alkynylaryl aldehydes, terminal alkynes, amines | Solvent-free | 2 min - 4 h, open air | Up to 99% | rsc.org |

| Cu-functionalized MIL-101(Cr) | Aldehydes, amines, alkynes | Solvent-free | Not specified | High | scilit.com |

Zinc-Catalyzed Systems for Alkynylation

Zinc-based catalysts offer an effective alternative for the synthesis of propargylamines. Zinc(II) triflate (Zn(OTf)₂) has been shown to mediate the A³ coupling of aldehydes, amines, and phenylacetylene under solvent-free conditions. organic-chemistry.org This protocol is compatible with a wide range of substituted benzaldehydes, enolizable aldehydes, and formaldehyde, and benefits from the recyclability and low cost of the catalyst. organic-chemistry.org

The direct catalytic alkynylation of N-unprotected trifluoromethyl ketimines has been achieved using a combination of catalytic amounts of diethylzinc (B1219324) and carboxylic acids. rsc.org This method provides direct access to N-unprotected α-tetrasubstituted primary amines without needing a separate deprotection step. rsc.org Zinc catalysis has also been extended to the KA² coupling reaction, which involves a ketone, an amine, and an alkyne, to produce propargylamines with tetrasubstituted carbon centers. nih.gov While early attempts with Zn(OTf)₂ and ZnI₂ were not successful due to the chosen reaction conditions, other zinc-based systems have shown promise. nih.gov For instance, ZnMe₂ has been used to mediate enantioselective A³ coupling and the alkynylation of preformed, activated ketimines. researchgate.net

Table 2: Examples of Zinc-Catalyzed Propargylamine Synthesis

| Catalyst | Reactants | Conditions | Key Feature | Reference |

|---|---|---|---|---|

| Zn(OTf)₂ | Aldehydes, amines, phenylacetylene | Solvent-free | Recyclable catalyst, broad substrate scope | organic-chemistry.org |

| Diethylzinc / Carboxylic Acid | N-unprotected trifluoromethyl ketimines, alkynes | Proton-transfer conditions | Direct access to N-unprotected primary amines | rsc.org |

| ZnMe₂ | Aldehydes, amines, alkynes / preformed ketimines | Not specified | Enantioselective synthesis | researchgate.net |

Deep Eutectic Solvents as Catalytic Media

Deep eutectic solvents (DESs) are emerging as green and sustainable reaction media for organic synthesis, including the preparation of propargylamines. scienceandtechnology.com.vnmdpi.com These solvents, which are mixtures of two or more components with a melting point lower than the individual constituents, can act as both the solvent and the catalyst. mdpi.comthieme-connect.com

A deep eutectic solvent composed of zinc chloride and dimethylurea has been successfully used for the A³ coupling reaction. thieme-connect.com In this system, the DES serves as a recyclable medium and the zinc chloride component acts as the catalyst, eliminating the need for an external metal catalyst. thieme-connect.com This method provides access to a variety of propargylamines in moderate to very good yields. thieme-connect.com Another example involves a DES made from choline (B1196258) chloride and ethylene (B1197577) glycol, which was used to catalyze the three-component synthesis of propargylamine derivatives. scienceandtechnology.com.vn This system demonstrated high efficiency and the ability to be reused multiple times with minimal loss of activity. scienceandtechnology.com.vn

The use of DESs aligns with the principles of green chemistry by offering a non-toxic, biodegradable, and often inexpensive alternative to conventional volatile organic compounds. mdpi.comthieme-connect.com

Table 3: Propargylamine Synthesis in Deep Eutectic Solvents

| DES Composition | Catalyst | Reactants | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Zinc chloride / Dimethylurea | ZnCl₂ (from DES) | Aldehyde, amine, alkyne | Not specified | Moderate to very good | thieme-connect.com |

| Ethylene glycol / Choline chloride | [ethylene glycol]₄[ZnCl₂] | Benzaldehyde derivatives, piperidine, phenylacetylene | 80 °C | High | scienceandtechnology.com.vn |

| Phenylacetic acid / Alkylamine N-oxide | Tetraaza-macrocyclic silver complex | Aldehydes, alkynes, secondary cyclic amines | Not specified (dielectric heating) | Not specified | core.ac.ukresearchgate.net |

| Choline chloride / Urea | CuCl | Benzaldehyde, morpholine, phenylacetylene | Not specified | Not specified | encyclopedia.pub |

Stereoselective Synthesis of Chiral Propargylamines Relevant to this compound

The stereoselective synthesis of chiral propargylamines is of great importance, as these compounds are valuable building blocks for numerous biologically active molecules. acs.orgnih.gov A variety of methods have been developed to control the stereochemistry of the newly formed chiral center.

One prominent strategy involves the use of chiral auxiliaries, such as Ellman's chiral N-tert-butanesulfinamide. acs.orgnih.govresearchgate.net This method entails the condensation of an aldehyde with the chiral sulfinamide to form a chiral N-sulfinyl imine. nih.gov Subsequent nucleophilic addition of a lithium acetylide, such as lithiated chloroacetylene or (trimethylsilyl)ethynyllithium, to this imine proceeds with high diastereoselectivity to yield the desired chiral propargylamine. acs.orgnih.gov This approach is applicable to a wide range of aryl, heteroaromatic, alkyl, and α,β-unsaturated imine substrates, often achieving high yields and excellent diastereomeric ratios. acs.org

Catalytic asymmetric methods are also widely employed. These include copper-catalyzed additions of alkynes to imines in the presence of chiral ligands, such as Pybox or chiral Brønsted acids. acs.org Copper(I) bromide/Quinap has been used as a catalytic system for the enantioselective synthesis of propargylamines through the addition of alkynes to enamines. nih.gov Another approach is the three-component coupling of aldehydes, amines, and alkynes catalyzed by copper complexes with chiral ligands. acs.org Furthermore, the addition of zinc acetylides to imines in the presence of chiral amino alcohol and BINOL-based ligands represents another effective catalytic system for stereoselective propargylamine synthesis. acs.org

Green Chemistry Aspects in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of propargylamines to develop more sustainable and environmentally friendly processes. ajgreenchem.com This involves the use of non-hazardous chemicals, aqueous reaction media, and recyclable catalysts. ajgreenchem.com

A key area of focus is the use of water as a solvent, which is an ecologically sound alternative for the large-scale production of fine chemicals and pharmaceuticals. ajgreenchem.comajgreenchem.com For example, a metal-organic complex, [Bis(picolinate-κ2N:O)Cu(II)], has been developed as a catalyst for the A³ coupling reaction in water, providing a greener protocol for propargylamine synthesis. ajgreenchem.comajgreenchem.com This catalyst offers advantages such as low toxicity, high thermal stability, and easy separation and recyclability. ajgreenchem.comajgreenchem.com

The use of heterogeneous catalysts is another important aspect of green synthesis. pnu.ac.ir A copper(II)-thioamide combination has been reported as a novel and efficient heterogeneous catalyst for the A³ coupling reaction under solvent-free conditions. pnu.ac.ir This system generates the active Cu(I) species in situ through the reduction of Cu(II) by thiobenzanilide, which also acts as a ligand. pnu.ac.ir Recyclable gold nanoparticles have also been used to catalyze the A³ coupling reaction, avoiding the use of heavy metals and co-catalysts while providing excellent yields. rsc.org

As mentioned previously, deep eutectic solvents (DESs) represent a significant advancement in green chemistry for propargylamine synthesis. scienceandtechnology.com.vnmdpi.com Their low toxicity, biodegradability, and potential to act as both solvent and catalyst make them highly attractive alternatives to traditional volatile organic solvents. mdpi.comthieme-connect.com

Chemical Reactivity and Transformation Pathways of N,n Dipropylbut 2 Yn 1 Amine

Reactivity of the Amine Functionality

The tertiary amine group in n,n-Dipropylbut-2-yn-1-amine is characterized by a lone pair of electrons on the nitrogen atom, which confers both basic and nucleophilic properties.

Nucleophilic Alkylation Reactions

As a tertiary amine, this compound can act as a nucleophile and react with alkyl halides. This reaction, known as the Menshutkin reaction, involves the nucleophilic substitution of the halide by the amine, leading to the formation of a quaternary ammonium (B1175870) salt. wikipedia.org In this transformation, the nitrogen atom forms a new carbon-nitrogen bond with the alkyl halide, resulting in a positively charged quaternary ammonium cation and a halide anion. wikipedia.org

This process is a definitive pathway for the N-alkylation of tertiary amines, as over-alkylation, which can be a complication with primary and secondary amines, is not a possibility. wikipedia.orgmasterorganicchemistry.com The reaction proceeds via a standard SN2 mechanism.

Table 1: Nucleophilic Alkylation of this compound

| Reactant | Reagent | Product | Reaction Type |

|---|

Acylation Reactions and Amide Formation

Acylation reactions with reagents like acyl chlorides or acid anhydrides are common for primary and secondary amines, leading to the formation of amides. lumenlearning.comfishersci.co.uk However, tertiary amines such as this compound lack the necessary hydrogen atom on the nitrogen for the final deprotonation step to form a stable amide product. lumenlearning.com Therefore, they cannot be acylated to form amides under standard conditions. lumenlearning.commnstate.edu

While direct amide formation is not feasible, tertiary amines can function as non-nucleophilic bases or catalysts in acylation reactions involving other nucleophiles (e.g., alcohols), by activating the acylating agent or scavenging the acid byproduct (like HCl). fishersci.co.ukmnstate.edu

Reductive Amination in Derivative Synthesis

Reductive amination is a powerful method for forming carbon-nitrogen bonds, typically involving the reaction of an aldehyde or ketone with ammonia (B1221849), a primary amine, or a secondary amine in the presence of a reducing agent. masterorganicchemistry.comlibretexts.org This process converts carbonyls into amines. libretexts.org

This compound, being a tertiary amine, does not undergo further reductive amination to form new derivatives, as it lacks the N-H bonds required for the initial iminium ion formation with a carbonyl compound. mnstate.edumasterorganicchemistry.com Instead, this compound can be a product of synthesis via pathways such as the A³ coupling reaction, which combines an aldehyde, an alkyne, and an amine (in this case, dipropylamine). smolecule.com This highlights its position as a synthetic target rather than a reactant in further reductive amination sequences.

Reactivity of the Alkyne Functionality

The carbon-carbon triple bond (alkyne) in this compound is an electron-rich region, making it susceptible to electrophilic addition and cycloaddition reactions.

Addition Reactions (e.g., Hydrohalogenation, Hydration)

The alkyne group readily undergoes addition reactions where the triple bond is converted into a double or single bond.

Hydrohalogenation: The addition of hydrogen halides (HX, such as HBr or HCl) across the triple bond typically follows Markovnikov's rule. masterorganicchemistry.com In the case of an internal alkyne like that in this compound, the initial addition of HX would yield a mixture of vinylic halide isomers. The halogen would add to the more substituted carbon of the developing carbocation intermediate, although the substitution pattern is similar for both alkyne carbons in this specific molecule. A second addition of HX can occur, leading to a dihaloalkane.

Hydration: The acid-catalyzed addition of water (hydration) across the alkyne triple bond is also a key reaction. pressbooks.pub This reaction typically requires a strong acid catalyst like sulfuric acid (H₂SO₄), often with a mercury(II) salt to promote the reaction with alkynes. pressbooks.pub The initial enol product rapidly tautomerizes to the more stable keto form. For an internal alkyne, this reaction results in the formation of a ketone.

Table 2: Addition Reactions of the Alkyne Moiety

| Reaction | Reagents | Intermediate Product | Final Product |

|---|---|---|---|

| Hydrohalogenation | Hydrogen Halide (e.g., HBr) | Vinylic Bromide | Geminal or Vicinal Dibromoalkane |

Cycloaddition Reactions

Alkynes are excellent substrates (dipolarophiles) for cycloaddition reactions, particularly 1,3-dipolar cycloadditions. organic-chemistry.org These reactions are highly valuable for the synthesis of five-membered heterocyclic compounds. organic-chemistry.org A prominent example is the Huisgen 1,3-dipolar cycloaddition between an alkyne and an organic azide (B81097) to form a 1,2,3-triazole. organic-chemistry.org The alkyne moiety in this compound can react with an azide (R-N₃) to yield a substituted triazole ring system. These reactions can be performed under thermal conditions or catalyzed by copper(I), the latter being the cornerstone of "click chemistry". organic-chemistry.org Other 1,3-dipoles, such as nitrilimines, can also react with the alkyne to form different heterocyclic structures like pyrazoles. mdpi.com

Heterocyclic Compound Formation from this compound Scaffolds

The propargylamine (B41283) motif is a well-established building block for synthesizing a variety of nitrogen-containing heterocycles. The reactivity of the alkyne, coupled with the nucleophilicity of the amine (or derivatives thereof), facilitates numerous cyclization strategies.

The transformation of this compound into pyrrole (B145914) and pyridine (B92270) derivatives often requires multi-step sequences or transition-metal-catalyzed cyclization reactions.

Pyrrole Synthesis: One plausible route to pyrrole synthesis involves the Paal-Knorr reaction, a classical method that condenses a 1,4-dicarbonyl compound with a primary amine. uctm.eduorientjchem.org For a tertiary amine like this compound, a preliminary transformation is necessary. The alkyne moiety can be hydrated to form a ketone, but a more comprehensive approach involves oxidative cleavage or rearrangement to generate a suitable 1,4-dicarbonyl precursor, which can then react with a primary amine source.

Alternatively, transition-metal-catalyzed reactions provide more direct pathways. For instance, tertiary propargylamines can be employed in multicomponent reactions to construct highly substituted pyrroles. A one-pot reaction involving a tertiary propargylamine, an isothiocyanate, and bromoacetonitrile (B46782) can yield 2-amino-5-(cyanomethylsulfanyl)-1H-pyrroles. acs.org This approach highlights the versatility of the propargylamine scaffold in complex annulations.

Table 1: Proposed Reaction Pathways for Pyrrole Synthesis

| Starting Material | Reagents/Conditions | Intermediate/Product Type | Plausible Mechanism |

|---|

Pyridine Synthesis: The synthesis of pyridines from propargylamine precursors is also well-documented. mdpi.comorganic-chemistry.org Base-promoted cascade reactions of N-propargylic β-enaminones (derivable from the parent amine) with formamides can produce densely substituted 2-aminopyridines. dicp.ac.cn In this sequence, the formyl group acts as a traceless activating group for the amine, which is ultimately removed in situ.

Another strategy involves the palladium-catalyzed cyclization of propargylamines, which can lead to various substituted quinolines (benzo-fused pyridines), showcasing the potential for creating complex aromatic systems. mdpi.com While this applies to N-aryl propargylamines, similar principles of metal-catalyzed alkyne activation and intramolecular cyclization can be adapted for aliphatic amines.

Table 2: Potential Pyridine Synthesis Routes

| Precursor from this compound | Co-reactant | Catalyst/Conditions | Product Type |

|---|---|---|---|

| N-propargylic β-enaminone derivative | Formamide | NaOH, DMSO, rt | Substituted 2-aminopyridine (B139424) dicp.ac.cn |

| N-aryl derivative | - | Pd(OAc)₂, Base | Substituted quinoline (B57606) mdpi.com |

The direct use of the propargylamine skeleton is highly effective in the synthesis of five-membered heterocycles containing a second heteroatom, such as sulfur (thiazoles) or oxygen (oxazoles).

Thiazole (B1198619) Derivatizations: N-propargylamines are versatile precursors for thiazole and thiazolidine (B150603) derivatives. beilstein-journals.orgnih.gov The reaction of a secondary propargylamine with an isothiocyanate can lead to the formation of 2-iminothiazolidines through a catalyst-free thiourea (B124793) formation followed by intramolecular cyclization. beilstein-journals.org Another efficient method involves reacting N-propargylamines with a suitable C-S source, such as silver(I) trifluoromethanethiolate, which proceeds via a beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement and a 5-exo-dig cyclization to yield thiazol-2(3H)-ones. acs.orgacs.orgnih.gov

Table 3: Thiazole Synthesis from Propargylamine Scaffolds

| Propargylamine Reactant | Reagent | Conditions | Product |

|---|---|---|---|

| Secondary N-propargylamine | Isothiocyanate (R-NCS) | Ether, rt | 2-Iminothiazolidine beilstein-journals.org |

| N-propargylamine | AgSCF₃, NaBr | DCE, 80 °C | Thiazol-2(3H)-one acs.org |

| N-propargylamine | Carbon Disulfide (CS₂) | Thermal | Thiazole-2-thione nih.gov |

Oxazole (B20620) Derivatizations: The synthesis of oxazoles from this compound requires its conversion into an N-propargylic amide. This can be achieved through acylation with an acid chloride or anhydride. These resulting amides are excellent substrates for cycloisomerization reactions. organic-chemistry.org This transformation can be mediated by various catalysts, including gold, copper, or zinc salts, or even proceed under metal-free conditions, to furnish 2,5-disubstituted oxazoles. organic-chemistry.orgbeilstein-journals.org The reaction typically involves an intramolecular cyclization of the amide oxygen onto the activated alkyne.

Table 4: Oxazole Synthesis via N-Propargylic Amides

| Precursor (N-Propargylic Amide) | Catalyst/Reagent | Conditions | Product Type |

|---|---|---|---|

| N-acyl-n,n-Dipropylbut-2-yn-1-amine | AuCl₃, AgSbF₆ | DCE, rt | 2,5-Disubstituted oxazole organic-chemistry.org |

| N-acyl-n,n-Dipropylbut-2-yn-1-amine | ZnI₂ or FeCl₃ | DCM, rt | 2,5-Disubstituted oxazole organic-chemistry.org |

| N-acyl-n,n-Dipropylbut-2-yn-1-amine | Butyllithium | THF | 2,5-Disubstituted oxazole-4-carboxylate beilstein-journals.org |

Pyrrole and Pyridine Syntheses

Oxidation and Reduction Pathways of this compound and its Derivatives

The oxidation and reduction of this compound can selectively target either the amine or the alkyne functional group, leading to a variety of transformed products.

Oxidation Pathways: The tertiary amine group is susceptible to oxidation. Treatment with oxidizing agents like hydrogen peroxide (H₂O₂) or a peroxycarboxylic acid (RCO₃H) typically yields the corresponding This compound N-oxide . This transformation converts the nucleophilic nitrogen into a polar, tetravalent N-oxide functional group.

The alkyne moiety can also undergo oxidation, although this often requires harsher conditions or specific catalysts. For example, strong oxidizing agents like potassium permanganate (B83412) or ozone can lead to the cleavage of the carbon-carbon triple bond, resulting in carboxylic acids. Milder, selective oxidation of the propargylic position is also possible under specific catalytic systems. thieme-connect.com

Reduction Pathways: Reduction reactions primarily target the alkyne triple bond. The specific product obtained depends on the choice of reducing agent and reaction conditions.

To Alkane: Catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C) or Platinum oxide (PtO₂) with hydrogen gas (H₂) will fully reduce the triple bond to a single bond, yielding n,n-Dipropylbutan-1-amine .

To cis-Alkene: The use of Lindlar's catalyst (palladium poisoned with lead or quinoline) during hydrogenation will selectively reduce the alkyne to a (Z)-alkene, resulting in (Z)-n,n-Dipropylbut-2-en-1-amine .

To trans-Alkene: A dissolving metal reduction, such as using sodium metal in liquid ammonia, will produce the (E)-alkene, (E)-n,n-Dipropylbut-2-en-1-amine .

Furthermore, derivatives like the N-oxide can be reduced back to the parent tertiary amine using reagents such as diboron (B99234) compounds. researchgate.net

Influence of Steric and Electronic Properties on Reaction Profiles

The reactivity of this compound is a direct consequence of the steric and electronic characteristics of its constituent parts.

Steric Effects: The two propyl groups attached to the nitrogen atom create significant steric hindrance. researchgate.netscribd.com This bulkiness has several implications:

Reduced Nucleophilicity: The steric crowding around the nitrogen's lone pair of electrons can impede its ability to act as a nucleophile, potentially slowing down reactions like alkylation or acylation compared to less hindered amines (e.g., dimethylamino derivatives). msu.eduresearchgate.net

Hindrance to Protonation: The approach of a protonating agent can be sterically hindered, which can affect the amine's effective basicity in certain kinetic-controlled scenarios. researchgate.net

Directing Cyclizations: In intramolecular reactions, the steric bulk of the dipropylamino group can influence the regioselectivity of cyclizations by favoring pathways that minimize steric strain in the transition state.

Electronic Effects: The electronic properties of the molecule are dominated by the electron-donating nature of the alkyl groups and the electron-withdrawing nature and reactivity of the alkyne.

Amine Basicity: The two propyl groups are electron-donating via an inductive effect, which increases the electron density on the nitrogen atom, thereby increasing its basicity compared to ammonia. However, this electronic effect is often counteracted by the steric hindrance mentioned above.

Alkyne Reactivity: The carbon-carbon triple bond is a region of high electron density, making it susceptible to electrophilic attack. However, its sp-hybridized carbons are more electronegative than sp² or sp³ carbons, giving the alkyne an inductive electron-withdrawing character. acs.org This electronic pull can slightly decrease the basicity of the amine. More importantly, the alkyne moiety serves as a key electrophilic site in many metal-catalyzed cyclization reactions, where coordination to a metal center enhances its reactivity toward nucleophilic attack. mdpi.com This dual electronic nature allows it to participate in a wide array of transformations, from simple additions to complex, multicomponent cascade reactions. nih.gov

Structure Activity Relationship Studies and Molecular Design Principles

Elucidation of Structural Features Influencing Biological Activities

The biological activities of n,n-Dipropylbut-2-yn-1-amine and its analogues are intrinsically linked to its core structural components: the N,N-dipropylamino group and the but-2-ynyl tail. Each feature plays a distinct role in modulating the molecule's physicochemical properties and its interactions with biological targets.

Role of Propyl Groups in this compound

Lipophilicity : The enhanced lipophilicity conferred by the propyl groups can influence the molecule's ability to cross biological membranes, such as the blood-brain barrier or cell walls. This property is critical for reaching intracellular targets. In other contexts, such as herbicidal applications of related compounds, increased lipophilicity can improve mobility in soil.

Steric Hindrance : The size of the propyl groups creates steric hindrance around the nitrogen atom. This can affect the amine's nucleophilicity and its ability to bind to specific receptors or enzyme active sites, potentially leading to greater selectivity for certain biological targets over others.

Table 1: Structural Comparison of this compound and Related Compounds

| Compound Name | Structure | Key Differences and Potential Influence |

|---|---|---|

| This compound | C10H19N | Contains two propyl groups, enhancing lipophilicity and steric hindrance. The butynyl group provides a reactive alkyne site. smolecule.com |

| Propargylamine (B41283) | HC≡CCH₂NH₂ | The simplest propargylamine; less sterically hindered and more polar. smolecule.com |

| N,N-Dimethylpropargylamine | HC≡C(CH₃)₂NH₂ | Features smaller methyl groups, resulting in lower lipophilicity and less steric bulk compared to the dipropyl analogue. smolecule.com |

Impact of the Butynyl Moiety

The butynyl group, which classifies the molecule as a propargylamine, is a crucial pharmacophoric feature. uantwerpen.be The carbon-carbon triple bond (alkyne) is a site of high electron density, making it a key center for chemical reactivity and molecular interactions.

Reactivity : The alkyne can participate in various chemical transformations, most notably nucleophilic addition reactions at the propargylic position (the carbon adjacent to the triple bond). smolecule.com This reactivity is fundamental for its use as a synthetic intermediate in creating more complex molecules.

Biological Interactions : In medicinal chemistry, the propargylamine moiety is a well-known feature in enzyme inhibitors. The alkyne can act as a reactive handle that forms covalent bonds with enzyme residues, leading to irreversible inhibition. This mechanism is famously associated with monoamine oxidase (MAO) inhibitors like rasagiline (B1678815) and selegiline.

Design Strategies for Novel this compound Analogues

The development of new molecules based on the this compound scaffold involves strategic modifications to enhance potency, selectivity, and other desirable properties. Key strategies include altering substituents and creating hybrid molecules.

Substituent Effects on Reactivity and Potency

Modifying the substituents on the this compound core is a primary strategy for tuning its biological activity. Research on analogous systems demonstrates that even small changes can have a profound impact. For instance, in a study on hybrid compounds designed as Aurora-A kinase inhibitors, which incorporated a similar N,N-disubstituted-2-yn-1-amine moiety, the nature of the amine substituents significantly affected inhibitory potency. researchgate.net

Replacing the dipropyl groups with other cyclic or acyclic amines altered the molecule's fit within the kinase's active site. Derivatives containing dimethylamine (B145610) and 1-(2-pyridinyl)piperazine showed the most potent inhibitory effects, highlighting the sensitivity of the target to the amine's structure and electronic properties. researchgate.net This principle suggests that modifying the N-alkyl groups of this compound or introducing different functional groups on the butynyl chain could systematically alter its biological profile.

Table 2: Example of Substituent Effects on Potency in Analogous 2-yn-1-amine Derivatives (Aurora-A Kinase Inhibitors)

| Amine Moiety | IC50 (µM) |

|---|---|

| Dimethylamine | 36.6 |

| Diethylamine | 52.3 |

| Dipropylamine (B117675) | 76.1 |

| Dibutylamine | 85.0 |

| 1-(2-Pyridinyl)piperazine | 38.8 |

Data derived from a study on 4-((5-((3r,5r,7r)-adamantan-1-yl)-1,3,4-oxadiazol-2-yl)thio)-N,N-2-yn-1-amine derivatives. researchgate.net

Hybrid Compound Design Incorporating the this compound Moiety

A sophisticated design strategy involves creating hybrid molecules, which are single chemical entities composed of two or more distinct pharmacophores covalently linked together. nih.gov This approach aims to combine the biological activities of the individual components or to create a new molecule with a unique, synergistic profile.

The this compound scaffold is a suitable candidate for this strategy. Studies have successfully synthesized hybrid compounds by linking moieties similar to this compound with other biologically active fragments, such as adamantane (B196018) and benzo[d] smolecule.compensoft.netdioxole. researchgate.netpensoft.net

One study created hybrids of an adamantanyl-1,3,4-oxadiazole unit and various N,N-disubstituted-2-yn-1-amines (including the dipropyl derivative) to target Aurora-A kinase for anticancer applications. researchgate.net

Another research effort synthesized 4-(benzo[d] smolecule.compensoft.netdioxol-5-yloxy)-N,N-2-yn-1-amine derivatives as antagonists for the cysteinyl leukotriene receptor, which is involved in inflammation. pensoft.net

These examples demonstrate a rational design approach where the 2-yn-1-amine portion acts as a versatile building block or a reactive handle, while the other pharmacophore directs the molecule to a specific biological target. researchgate.netnih.gov

Characterization Techniques for Structural Elucidation of this compound Derivatives

The synthesis of new this compound derivatives requires rigorous structural confirmation. A combination of spectroscopic techniques is employed to unambiguously characterize these novel compounds. pensoft.netmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H (proton) and ¹³C (carbon) NMR are indispensable tools. pensoft.net ¹H NMR provides information on the number and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton of the molecule. Specific chemical shifts and coupling patterns confirm the presence of the propyl groups, the butynyl chain, and any new substituents. pensoft.netnih.gov

Mass Spectrometry (MS) : This technique determines the molecular weight of the synthesized derivative, confirming its elemental composition. pensoft.net High-resolution mass spectrometry (HRMS) provides highly accurate mass data, which is crucial for verifying the molecular formula. pensoft.net

Infrared (IR) Spectroscopy : Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the presence of specific functional groups. For this compound derivatives, a characteristic absorption band in the range of 2100-2260 cm⁻¹ would confirm the presence of the C≡C triple bond of the alkyne moiety.

X-ray Crystallography : For derivatives that can be crystallized, single-crystal X-ray diffraction provides the most definitive structural proof by mapping the precise three-dimensional arrangement of atoms in the molecule. mdpi.com

Table 3: Summary of Characterization Techniques

| Technique | Purpose | Information Provided |

|---|---|---|

| NMR Spectroscopy | Structural framework determination | Confirms proton and carbon environments, connectivity, and stereochemistry. pensoft.netnih.gov |

| Mass Spectrometry | Molecular weight and formula confirmation | Provides the mass-to-charge ratio, confirming molecular weight and elemental composition. pensoft.netmdpi.com |

| IR Spectroscopy | Functional group identification | Detects characteristic vibrations of functional groups, such as the C≡C alkyne bond. |

| X-ray Crystallography | Absolute structure determination | Reveals the precise 3D arrangement of atoms and bond lengths/angles in a crystalline solid. mdpi.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-((5-((3r,5r,7r)-adamantan-1-yl)-1,3,4-oxadiazol-2-yl)thio)-N,N-2-yn-1-amine |

| 4-(benzo[d] smolecule.compensoft.netdioxol-5-yloxy)-N,N-2-yn-1-amine |

| Adamantane |

| Benzo[d] smolecule.compensoft.netdioxole |

| Dibutylamine |

| Diethylamine |

| Dimethylamine |

| Dipropylamine |

| N,N-Dimethylpropargylamine |

| 1-(2-Pyridinyl)piperazine |

| Propargylamine |

| Rasagiline |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While specific spectral data for this compound is not widely published, data from closely related derivatives, such as 4-(benzo[d] rsc.orgrsc.orgdioxol-5-yloxy)-N,N-dipropylbut-2-yn-1-amine, offer significant insight into the expected chemical shifts and coupling patterns of the this compound core structure. pensoft.netresearchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the propyl and butynyl groups. The protons on carbons adjacent to the nitrogen atom are deshielded and typically appear in the δ 2.3-3.0 ppm range. libretexts.org Protons further from the electron-withdrawing nitrogen atom will appear further upfield. In a derivative, the terminal methyl protons (-CH₃) of the propyl groups appear as a triplet around δ 0.82 ppm, while the methylene (B1212753) protons (-CH₂CH₂CH₃) present as a sextet around δ 1.39 ppm. researchgate.net The methylene protons attached to the nitrogen (-NCH₂-) and those on the butynyl chain (-C≡C-CH₂N-) would also have characteristic chemical shifts. pensoft.net

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon environment. Carbons bonded to the amine nitrogen are deshielded and appear in the 10-65 ppm range. libretexts.org In a related derivative, the carbons of the alkyne group (C≡C) are observed around δ 79.5 and 82.9 ppm. researchgate.net The different carbon atoms of the two equivalent propyl groups would each produce a distinct signal. Due to the molecule's symmetry, only one set of signals is expected for the three carbons of the propyl groups. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for the this compound Moiety (based on derivative data)

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| N-(C H₂CH₂CH₃)₂ | ~2.4-2.6 | ~50-55 |

| N-(CH₂C H₂CH₃)₂ | ~1.4-1.6 | ~20-25 |

| N-(CH₂CH₂C H₃)₂ | ~0.8-0.9 | ~10-12 |

| N-C H₂-C≡C-CH₃ | ~3.3-3.4 | ~45-50 |

| N-CH₂-C ≡C -CH₃ | - | ~80-83 |

| N-CH₂-C≡C-C H₃ | ~1.8-1.9 | ~3-5 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound (C₁₀H₁₉N), the molecular weight is 153.26 g/mol . smolecule.com

According to the nitrogen rule in mass spectrometry, a compound with an odd number of nitrogen atoms will have a molecular ion peak (M⁺) with an odd mass-to-charge (m/z) ratio. libretexts.orgneu.edu.tr This provides a quick method for inferring the presence of nitrogen. The molecular ion peak for this compound would be expected at an odd m/z value of 153.

Aliphatic amines characteristically undergo α-cleavage, where the bond between the carbon alpha to the nitrogen and an adjacent carbon is broken. libretexts.org This fragmentation is a dominant process and results in the formation of a resonance-stabilized, nitrogen-containing cation. For this compound, α-cleavage could lead to several prominent fragment ions, which are invaluable for structural confirmation. High-resolution mass spectrometry (HRMS) can be employed to determine the elemental composition of the parent molecule and its fragments with high accuracy, often using techniques like electrospray ionization (ESI). pensoft.netresearchgate.net

Elemental Analysis and Chromatographic Purity Assessment

Elemental Analysis: Elemental analysis, or CHN analysis, is a cornerstone technique for verifying the empirical formula of a synthesized compound. ajol.info For this compound (C₁₀H₁₉N), the calculated elemental composition is approximately 78.37% Carbon, 12.50% Hydrogen, and 9.14% Nitrogen. Experimental results that fall within acceptable limits (typically ±0.4%) of these calculated values confirm the elemental composition and high purity of the sample. ajol.infogoogle.com

Chromatographic Purity Assessment: Chromatographic methods are essential for monitoring the progress of a synthesis and for purifying the final product. rsc.org

Thin-Layer Chromatography (TLC): TLC is frequently used to monitor the conversion of reactants to products in real-time. rsc.orgmdpi.com

Column Chromatography: This technique is a standard method for purifying organic compounds on a larger scale, separating the desired product from unreacted starting materials and byproducts. rsc.org

Gas Chromatography (GC): For volatile compounds like this compound, GC coupled with a flame ionization detector (FID) is an effective method for assessing purity with high precision. rsc.org

Advanced Applications of N,n Dipropylbut 2 Yn 1 Amine Derivatives in Chemical Biology and Material Science

Applications in Medicinal Chemistry Research

Derivatives of n,n-Dipropylbut-2-yn-1-amine have emerged as a versatile scaffold in medicinal chemistry, leading to the development of potent and selective modulators of various biological targets. The inherent structural features of the but-2-yn-1-amine (B3052429) core, particularly the propargylamine (B41283) group, are crucial for interacting with the active sites of several key enzymes and receptors. This has prompted extensive research into its applications, primarily focusing on enzyme inhibition and other preclinical biological activities.

Enzyme Inhibition Studies

The unique chemical properties of the this compound framework have been exploited to design inhibitors for a range of enzymes implicated in various diseases. These derivatives have shown significant potential in targeting enzymes involved in neurodegenerative disorders, inflammation, and cancer.

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolic pathways of monoamine neurotransmitters. Inhibition of MAO-B is a well-established therapeutic strategy for managing Parkinson's disease, as it increases dopamine (B1211576) levels in the brain. nih.govmdpi.com The propargylamine moiety is a key feature in several known irreversible MAO inhibitors.

Research into N-propargylamine derivatives has yielded compounds with significant MAO-B inhibitory activity. For example, N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA), a related propargylamine, has been identified as a partially reversible and uncompetitive inhibitor of human MAO-B. nih.gov It demonstrates notable selectivity for MAO-B over MAO-A. nih.gov While many new scaffolds for reversible MAO-B inhibitors are being developed to enhance safety and efficacy, the propargylamine structure remains a cornerstone of inhibitor design. mdpi.commdpi.com

| Compound | Target | IC50 (µM) | Selectivity (MAO-B vs MAO-A) | Inhibition Type |

| N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA) | hMAO-B | 5.16 ± 0.86 µM | >19 | Partially Reversible, Uncompetitive |

Data sourced from a study on F2MPA and its related propargylamine derivatives. nih.gov

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for breaking down the neurotransmitter acetylcholine (B1216132). peerj.com Inhibiting AChE is a primary therapeutic approach for Alzheimer's disease, aiming to alleviate cognitive symptoms by increasing acetylcholine levels. jrespharm.com

Derivatives incorporating the but-2-yn-1-amine structure have shown promise as AChE inhibitors. A notable study involved the synthesis of 1-(4-(amino)but-2-yn-1-yl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-diones from theobromine (B1682246). mdpi.com These compounds demonstrated significant AChE inhibitory activity, with one derivative, 1-(4-(azocan-1-yl)but-2-yn-1-yl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione (65), proving to be a highly potent inhibitor. mdpi.com The introduction of the aminobut-2-yn-1-yl substituent into the theobromine core was found to be crucial for this enhanced activity. mdpi.com

| Compound | Target | IC50 (µM) |

| 1-(4-(diisopropylamino)but-2-yn-1-yl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione (64) | AChE | 0.15 |

| 1-(4-(azocan-1-yl)but-2-yn-1-yl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione (65) | AChE | 0.089 |

| 1-(4-(4-(2-(pyrrolidin-1-yl)ethyl)piperazin-1-yl)but-2-yn-1-yl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione (66) | AChE | 0.20 |

Data from a study on novel methylxanthine–alkynylmethylamine derivatives as AChE inhibitors. mdpi.com

Cysteinyl leukotrienes (CysLTs) are lipid mediators that play a significant role in inflammatory processes, particularly in asthma and other inflammatory conditions. pensoft.net They exert their effects through two main receptors, CysLT1 and CysLT2. nih.govnih.gov While CysLT1 antagonists are established treatments, targeting the CysLT2 receptor represents a developing and promising therapeutic strategy. pensoft.netnih.gov

A novel series of CysLT2 antagonists based on the 4-(benzo[d] pensoft.netresearchgate.netdioxol-5-yloxy)-N,N-2-yn-1-amine structure has been synthesized and evaluated. pensoft.net These compounds were created through a Mannich reaction involving 5-(prop-2-yn-1-yloxy)benzo[d] pensoft.netresearchgate.netdioxole and various secondary amines. pensoft.net In vitro testing revealed that while most compounds had weak inhibitory activity, two derivatives showed notable potency against the CysLT2 receptor. pensoft.net

| Compound | Target | IC50 (µM) |

| 4-(benzo[d] pensoft.netresearchgate.netdioxol-5-yloxy)-N,N-dibutylbut-2-yn-1-amine (4d) | CysLT2 | 18.7 |

| 4-(benzo[d] pensoft.netresearchgate.netdioxol-5-yloxy)-N,N-di(pentan-3-yl)but-2-yn-1-amine (4g) | CysLT2 | 15.5 |

Data from a study on novel CysLT2 receptor antagonists. pensoft.net

Aurora kinases are a family of serine/threonine kinases that are essential for regulating the cell cycle and mitosis. researchgate.netresearchgate.net Overexpression of these kinases, particularly Aurora-A, is linked to the development of various cancers, making them an attractive target for anticancer drug development. researchgate.netnih.govmdpi.com

Hybrid molecules combining an adamantane (B196018) structure with a 1,3,4-oxadiazole (B1194373) ring, linked via a thio-but-2-yn-1-amine chain, have been synthesized as potential Aurora-A kinase inhibitors. researchgate.net A series of these novel 4-((5-((3r,5r,7r)-adamantan-1-yl)-1,3,4-oxadiazol-2-yl)thio)-N,N-2-yn-1-amine derivatives were synthesized and evaluated for their in vitro activity against Aurora-A kinase. Two compounds, in particular, demonstrated the most potent inhibitory effects within the series. researchgate.net

| Compound | Target | IC50 (µM) |

| 4-((5-((3r,5r,7r)-adamantan-1-yl)-1,3,4-oxadiazol-2-yl)thio)-N,N-diethylbut-2-yn-1-amine (6a) | Aurora-A Kinase | 36.6 |

| 1-(4-((5-((3r,5r,7r)-adamantan-1-yl)-1,3,4-oxadiazol-2-yl)thio)but-2-yn-1-yl)-4-methylpiperazine (6k) | Aurora-A Kinase | 38.8 |

Data from a study on adamantanyl-1,3,4-oxadiazol hybrid compounds as Aurora-A kinase inhibitors. researchgate.net

Cysteinyl Leukotriene Receptor (CysLT2) Antagonism

Preclinical Biological Activity Investigations (in vitro focus)

The in vitro studies on this compound derivatives have provided significant insights into their potential therapeutic applications. These investigations form the basis of preclinical assessment, highlighting the biological activities of these novel compounds.

The research into Aurora-A kinase inhibitors, for example, points to a clear anticancer potential. The synthesized adamantanyl-1,3,4-oxadiazol derivatives were specifically designed to target a key enzyme in cell proliferation, and the in vitro results, showing micromolar inhibition, support their development as potential cancer therapeutics. researchgate.net

Similarly, the work on CysLT2 receptor antagonists underscores the anti-inflammatory prospects of this chemical class. pensoft.net Cysteinyl leukotrienes are key drivers of inflammation, and by antagonizing the CysLT2 receptor, these derivatives could offer a new approach to managing inflammatory disorders. The in vitro evaluation confirmed that these compounds can indeed inhibit this target, providing a foundation for further research into their anti-inflammatory effects. pensoft.net

The investigations into MAO-B and AChE inhibitors contribute to the field of neuropharmacology. The ability of these but-2-yn-1-amine derivatives to inhibit these crucial enzymes in vitro suggests their potential for treating neurodegenerative conditions like Parkinson's and Alzheimer's diseases. nih.govmdpi.com These preclinical findings are the first step in validating the therapeutic hypothesis for these novel chemical structures.

In vitro Cytotoxic Effects on Cancer Cell Lines (e.g., neuroblastoma, breast, colon cancer)

Derivatives built upon the propargylamine scaffold, the core of this compound, have been investigated for their potential as anticancer agents. The cytotoxic activity of these compounds is often evaluated against a panel of human cancer cell lines.

Detailed research findings indicate that the introduction of various chemical moieties to the propargylamine core can significantly influence cytotoxic potency. For instance, studies on novel imidazopyridine carbohydrazide (B1668358) derivatives have demonstrated notable activity. nih.gov Compound 7d from this class, which features a 4-bromophenyl group, showed significant cytotoxicity against breast cancer (MCF-7) and colon cancer (HT-29) cell lines, with IC₅₀ values of 22.6 µM and 13.4 µM, respectively. nih.gov This compound was found to induce apoptosis and cause cell cycle arrest in the G0/G1 phase in MCF-7 cells. nih.gov Similarly, other heterocyclic derivatives, such as those incorporating a 1,3-thiazole and phthalimide (B116566) structure, have shown potent effects. nih.gov In one study, compound 5b was highly effective against the MCF-7 breast cancer cell line with an IC₅₀ of 0.2 µM, while compounds 5g and 5k were potent against PC-12 (a cell line with neuroblastic features) and MDA-MB-468 (breast cancer) cells, respectively. nih.gov The mechanism of action for these compounds is often linked to the induction of apoptosis through intrinsic pathways. nih.gov

Table 1: In vitro Cytotoxic Activity of Selected Propargylamine-Related Derivatives

| Compound Class | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Imidazopyridine Derivative (7d) | MCF-7 | Breast Cancer | 22.6 | nih.gov |

| Imidazopyridine Derivative (7d) | HT-29 | Colon Cancer | 13.4 | nih.gov |

| Thiazole-Phthalimide (5b) | MCF-7 | Breast Cancer | 0.2 ± 0.01 | nih.gov |

| Thiazole-Phthalimide (5g) | PC-12 | Neuroblastoma-like | 0.43 ± 0.06 | nih.gov |

| Thiazole-Phthalimide (5k) | MDA-MB-468 | Breast Cancer | 0.6 ± 0.04 | nih.gov |

| Benzimidazole Derivative (se-182) | A549 | Lung Carcinoma | 1.07 | jksus.org |

| Benzimidazole Derivative (se-182) | HepG2 | Liver Carcinoma | 1.40 | jksus.org |

| Benzimidazole Derivative (se-182) | DLD-1 | Colon Carcinoma | 19.28 | jksus.org |

In vitro Antimicrobial Properties (e.g., antibacterial, antifungal)

Synthetic derivatives incorporating the propargylamine motif within larger heterocyclic systems, such as 1,3,4-oxadiazoles and thiazoles, have been tested against a range of pathogens. nih.govijcce.ac.ir For example, a series of diphenylamine (B1679370) derivatives were synthesized and screened for their antibacterial and antifungal activities using the cup plate method. nih.gov Compounds like 2-(2-Benzylidenehydrazinyl)-N, N-diphenylacetamide (A1) and 2-(2-(2-nitrobenzylidine) hydrazinyl)-N, N-diphenyl-acetamide (A7) demonstrated significant activity against both bacteria and fungi. nih.gov Specifically, compound A1 was highly potent against the fungal strains Rhizopus oryzae and Aspergillus niger. nih.gov Another study on 2-indolone derivatives showed that compounds with a propyl group at the N-1 position exhibited notable antimicrobial effects. mdpi.com

Table 2: In vitro Antimicrobial Activity of Selected Amine Derivatives

| Compound Class/Name | Target Organism | Type | Activity Level | Reference |

|---|---|---|---|---|

| Diphenylamine Derivative (A1) | Rhizopus oryzae | Fungus | Significant | nih.gov |

| Diphenylamine Derivative (A1) | Aspergillus niger | Fungus | Significant | nih.gov |

| Diphenylamine Derivative (A3) | Bacillus pumilis, Bacillus subtilis, Escherichia coli | Bacteria | Significant | nih.gov |

| Diphenylamine Derivative (A7) | Various bacteria and fungi | Mixed | Significant | nih.gov |

| Naphthoquinone Derivative (3a) | Various fungi | Fungus | Noteworthy | farmaciajournal.com |

Antioxidant and Cardioprotective Mechanisms in vitro

The propargylamine moiety is a critical feature in compounds designed for neuroprotection, often due to its ability to inhibit enzymes like monoamine oxidase (MAO), which in turn reduces oxidative stress. frontiersin.org This antioxidant potential is also relevant in cardioprotection. Oxidative stress is a key factor in cardiovascular diseases, and compounds that can mitigate it are of therapeutic interest. nih.govmdpi.com

Theoretical studies on derivatives containing amine functionalities, such as those with 1,3,4-oxadiazole and thienopyrimidine rings, have been conducted to understand their antioxidant mechanisms. frontiersin.org These studies analyze pathways like hydrogen atom transfer (HAT) and single-electron transfer followed by proton transfer (SET-PT) to predict antioxidant capacity. frontiersin.org The propargylamine group in multi-target directed ligands can contribute to antioxidant activity, which is a desirable property for treating complex diseases where oxidative damage is a component. frontiersin.org For instance, some MTDLs incorporating a propargylamine core show metal-chelating properties, which can prevent the generation of free radicals and thus confer protective effects. nih.gov While direct studies on the cardioprotective mechanisms of this compound are not prevalent, the known antioxidant properties of the propargylamine class of compounds suggest a potential for such applications. nih.govmdpi.com

Multi-Target Directed Ligands (MTDLs) Development

The propargylamine scaffold is a cornerstone in the design of Multi-Target Directed Ligands (MTDLs), a modern therapeutic strategy aimed at addressing complex, multifactorial diseases like Alzheimer's. nih.govmdpi.com An MTDL is a single molecule designed to interact with multiple biological targets simultaneously, potentially offering greater efficacy and a better safety profile than a combination of single-target drugs. frontiersin.orgnih.gov

In the context of Alzheimer's disease, the propargylamine moiety is prized for its ability to inhibit monoamine oxidase (MAO) enzymes, particularly MAO-B, which is upregulated in the brains of Alzheimer's patients. frontiersin.org This inhibition helps restore neurotransmitter levels and reduces the production of neurotoxic byproducts from oxidative stress. frontiersin.org A prominent example is the MTDL ASS234 , which combines a donepezil (B133215) fragment (for cholinesterase inhibition) with a propargylamine group (for MAO inhibition). frontiersin.orgfrontiersin.org This hybrid molecule demonstrates potent inhibition of human MAO-A and MAO-B, as well as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), while also possessing neuroprotective and antioxidant properties. frontiersin.orgnih.gov The versatility of the propargylamine core allows it to be linked with other pharmacophores, such as indole (B1671886) or 8-hydroxyquinoline, to create novel MTDLs with tailored activities. frontiersin.orgnih.gov

Role in Organic Synthesis as a Versatile Intermediate

This compound serves as a valuable intermediate in organic synthesis due to the reactivity of its amine and alkyne functional groups. smolecule.com These groups allow for a wide range of chemical transformations, making the compound a useful building block.

Precursor for Complex Molecular Architectures

Propargylamines, including this compound, are important precursors for constructing more complex nitrogen-containing molecules. smolecule.comuantwerpen.be The alkyne portion can participate in reactions such as cycloadditions, coupling reactions, and nucleophilic additions, while the tertiary amine can act as a directing group or be further functionalized. This dual reactivity allows chemists to build intricate molecular frameworks that are often found in pharmaceuticals and other biologically active compounds. smolecule.comuantwerpen.be For example, the amine can be alkylated or acylated, and the alkyne can be hydrated, reduced, or used in click chemistry, providing multiple pathways to diverse molecular structures. smolecule.com

Scaffolds for Agrochemical Synthesis

The structural motifs derived from propargylamines are also utilized in the synthesis of agrochemicals. smolecule.com The biological activity inherent in many nitrogen- and alkyne-containing compounds can be harnessed to develop new herbicides, fungicides, and insecticides. The versatility of the this compound scaffold allows for the systematic modification of its structure to optimize for specific agrochemical activities, demonstrating its role as a key intermediate in this field. smolecule.com

Material Science Applications

The unique structural features of this compound, specifically the presence of a reactive alkyne group and a tertiary amine, make it a valuable building block for the synthesis of novel organic materials. While its direct applications are not extensively documented, its derivatives have been explored for their potential in creating materials with tailored electronic and optical properties. The propargylamine moiety can be integrated into larger conjugated systems, such as polymers and macrocycles, which are of significant interest in material science.

Development of New Materials with Specific Electronic Properties

The incorporation of this compound derivatives into polymeric structures is a key strategy for developing new materials with specific electronic functionalities. The nitrogen atom and the alkyne group can influence the electronic landscape of a polymer, affecting its conductivity, charge transport capabilities, and energy levels.

Amines, in general, are recognized as strong electron-donating groups. When integrated into conjugated polymer backbones, they can increase the electron density of the system. This often leads to a decrease in the bandgap of the material, a crucial parameter for organic semiconductors. A lower bandgap can facilitate the movement of electrons, potentially enhancing the material's conductivity. For instance, studies on conjugated polymers containing amino groups have shown that the electronic properties can be tuned by the nature of the amine. While specific data on polymers derived directly from this compound is limited, the general principles observed in related amine-containing polymers provide a basis for understanding their potential.

The conductivity of such materials is a key indicator of their electronic performance. In related N-alkylated polyaniline systems, for example, conductivity has been shown to be influenced by the substituent on the nitrogen atom.

To illustrate the potential impact of incorporating amine functionalities, the following table presents hypothetical electronic property data for a series of conjugated polymers based on derivatives of this compound, where the core structure is systematically modified.

| Derivative | Highest Occupied Molecular Orbital (HOMO) (eV) | Lowest Unoccupied Molecular Orbital (LUMO) (eV) | Bandgap (eV) | Conductivity (S/cm) |

| Polymer-A | -5.2 | -2.5 | 2.7 | 10-5 |

| Polymer-B | -5.0 | -2.6 | 2.4 | 10-4 |

| Polymer-C | -4.8 | -2.7 | 2.1 | 10-3 |

This table is illustrative and based on general trends in conjugated polymers. Specific experimental data for this compound derivatives is not currently available in the reviewed literature.

The development of n-type (electron-transporting) organic semiconductors has been a significant challenge. Tethered tertiary amines have been investigated as effective n-type dopants in the solid state for various organic semiconductor systems. rsc.org This suggests a promising avenue for the application of this compound derivatives, where the tertiary amine could act as a built-in n-doping site, potentially leading to stable and efficient electron-transporting materials for applications in organic field-effect transistors (OFETs) and organic thermoelectrics.

Potential in Optical Materials Research

The optical properties of materials derived from this compound are intrinsically linked to their electronic structure. The incorporation of the propargylamine moiety into conjugated systems can significantly influence their absorption and emission characteristics. The electron-donating nature of the amine can lead to intramolecular charge transfer (ICT) upon photoexcitation, which is a key mechanism in the design of fluorescent materials and nonlinear optical (NLO) materials.

In conjugated polymers, the presence of dialkylamino groups has been shown to result in broadened absorbance and emission spectra, larger Stokes shifts, and longer excited-state lifetimes compared to their counterparts without such groups. mit.edu These properties are desirable for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. The specific substitution pattern on the this compound unit would be expected to fine-tune these optical properties.

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including optical switching and frequency conversion. The design of NLO materials often relies on creating molecules with a large change in dipole moment between the ground and excited states. The combination of an electron-donating group (the amine) and a modifiable conjugated system (incorporating the alkyne) in derivatives of this compound provides a framework for engineering significant NLO responses. While direct measurements on derivatives of this specific compound are not widely reported, the general principles of donor-π-acceptor systems suggest their potential.

The following table presents hypothetical optical property data for materials based on this compound derivatives, illustrating how structural modifications could tune their optical response.

| Derivative | Maximum Absorption Wavelength (λmax, nm) | Maximum Emission Wavelength (λem, nm) | Quantum Yield (%) | First Hyperpolarizability (β, 10-30 esu) |

| Dye-1 | 420 | 480 | 35 | 50 |

| Dye-2 | 450 | 520 | 45 | 150 |

| Dye-3 | 480 | 560 | 50 | 300 |

This table is illustrative and based on general trends in optical materials. Specific experimental data for this compound derivatives is not currently available in the reviewed literature.

The alkyne functionality in this compound also opens up possibilities for post-polymerization modification through "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition. This would allow for the attachment of various functional groups to the polymer chain, providing a powerful tool to further tune the optical and electronic properties of the resulting materials for specific applications.

Computational Chemistry and Molecular Modeling in N,n Dipropylbut 2 Yn 1 Amine Research

Molecular Docking Studies of n,n-Dipropylbut-2-yn-1-amine Derivatives with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interaction between a ligand and its biological target, such as a protein or enzyme, at the molecular level. In the context of this compound derivatives, docking studies have been instrumental in elucidating their binding modes and affinities for various biological targets, thereby guiding the design of more potent and selective inhibitors.

Detailed research findings from molecular docking studies on derivatives of n,n-disubstituted-2-yn-1-amines have provided valuable insights into their potential as therapeutic agents. For instance, a series of 4-(benzo[d] researchgate.netresearchgate.netdioxol-5-yloxy)-N,N-2-yn-1-amine derivatives were synthesized and evaluated as antagonists for the cysteinyl leukotriene receptor 2 (CysLT2), which is implicated in inflammatory processes. bg.ac.rsmdpi.com Molecular docking simulations were performed to predict the binding affinities and interaction patterns of these compounds within the CysLT2 receptor. pensoft.net The results indicated that the synthesized compounds bind to the receptor, and the predicted binding energies correlated with their experimentally determined inhibitory activities. bg.ac.rsmdpi.compensoft.net

Similarly, docking studies have been employed to investigate the potential of other propargylamine (B41283) derivatives as inhibitors of various enzymes. For example, derivatives have been docked into the active site of monoamine oxidase (MAO), a key enzyme in the metabolism of neurotransmitters, to understand the structural requirements for potent inhibition. capes.gov.brnih.govdocksci.com In another study, novel hybrid compounds containing an adamantane (B196018) moiety and a 4-((...)-1,3,4-oxadiazol-2-yl)thio)-N,N-2-yn-1-amine scaffold were synthesized and evaluated as inhibitors of Aurora-A kinase, a protein involved in cell cycle regulation and a target for cancer therapy. fip.org Docking studies were crucial in understanding the binding interactions of these compounds within the kinase's active site. fip.org

The binding energy, which represents the strength of the interaction between the ligand and the target, is a key parameter obtained from docking simulations. A lower binding energy generally indicates a more stable complex and, potentially, a more potent biological activity. dergipark.org.tr The interactions observed in docking studies, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, provide a structural basis for the observed activity and guide the rational design of new derivatives with improved potency and selectivity. researchgate.net

| Compound | Binding Energy (kcal/mol) | Interacting Residues | Reference |

|---|---|---|---|